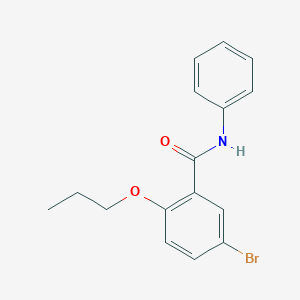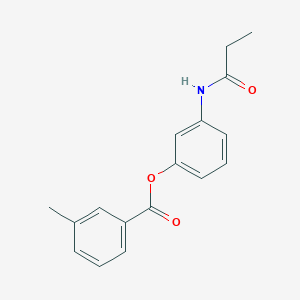![molecular formula C23H27N3O3S B250107 tert-butyl 4-{[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate](/img/structure/B250107.png)
tert-butyl 4-{[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[([1,1’-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-biphenylcarbonyl chloride under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-{[([1,1’-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional functional groups, while reduction can produce simpler biphenyl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 4-{[([1,1’-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of tert-butyl 4-{[([1,1’-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is structurally similar but lacks the biphenyl moiety, making it less versatile in certain applications.
4,4’-Di-tert-butylbiphenyl: This compound contains a biphenyl core but lacks the piperazine ring, limiting its potential interactions with biological targets.
Uniqueness
The uniqueness of tert-butyl 4-{[([1,1’-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate lies in its combination of a biphenyl moiety and a piperazine ring, which provides a versatile platform for chemical modifications and interactions with biological targets. This dual functionality makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C23H27N3O3S |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
tert-butyl 4-[(4-phenylbenzoyl)carbamothioyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H27N3O3S/c1-23(2,3)29-22(28)26-15-13-25(14-16-26)21(30)24-20(27)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3,(H,24,27,30) |
InChI-Schlüssel |
WOOVQAYAQTYFQU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)
![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)




![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)
![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)


